![molecular formula C21H20N2O2S B6507342 7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866897-08-7](/img/structure/B6507342.png)

7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

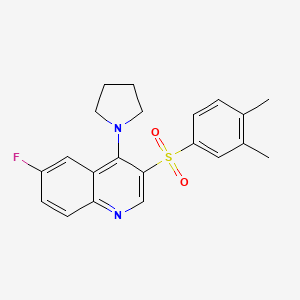

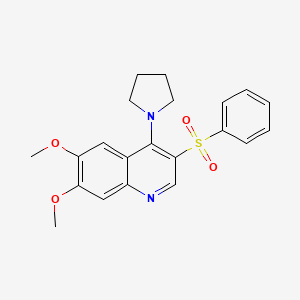

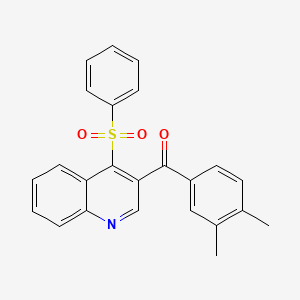

The compound “7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a hydroxy group, a phenyl group, a chromeno[2,3-d]pyrimidine group, and a thione group. These functional groups suggest that the compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromeno[2,3-d]pyrimidine group, for example, is a fused ring system that includes both six-membered and five-membered rings .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its various functional groups. For instance, the hydroxy group could potentially participate in reactions as a nucleophile or a base, while the thione group could act as an electrophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the hydroxy group could enhance its solubility in water .Scientific Research Applications

Anticancer Properties

AKOS001866901 exhibits promising anticancer properties. Research suggests that it inhibits specific pathways involved in cancer cell proliferation and survival. Its potential as a targeted therapy for various cancer types, including breast, lung, and colon cancer, is being explored .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory activity by modulating key inflammatory mediators. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis .

Antioxidant Activity

AKOS001866901 acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. This property makes it relevant for preventing age-related diseases and supporting overall health .

Neuroprotective Potential

Studies indicate that the compound has neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal cells. Researchers are investigating its role in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Antimicrobial Activity

Preliminary research suggests that the compound exhibits antimicrobial properties against bacteria and fungi. It could be useful in developing novel antibiotics or antifungal agents .

Safety and Hazards

Mechanism of Action

Target of Action

AKOS001866901, also known as F1607-0716, is a novel, fully human FcγRIIB-blocking antibody . FcγRIIB is an inhibitory receptor that plays a crucial role in the regulation of immune responses . By targeting FcγRIIB, F1607-0716 can enhance the activity of other therapeutic monoclonal antibodies .

Mode of Action

F1607-0716 interacts with its target, FcγRIIB, by selectively blocking it . This blocking action enhances the activity of other therapeutic monoclonal antibodies, whose mechanism of action involves the depletion of tumors or immune suppressive cells .

Result of Action

The primary result of F1607-0716’s action is the enhancement of anti-cancer immunity . By blocking FcγRIIB, it boosts the activity of other therapeutic monoclonal antibodies, leading to more effective tumor cell depletion .

properties

IUPAC Name |

7-tert-butyl-9-hydroxy-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-21(2,3)14-9-13-10-15-19(25-17(13)16(24)11-14)22-18(23-20(15)26)12-7-5-4-6-8-12/h4-9,11,24H,10H2,1-3H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKDPJXBIWATRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)O)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(tert-butyl)-9-hydroxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate](/img/structure/B6507262.png)

![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate](/img/structure/B6507266.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(phenylsulfanyl)-N-[(pyridin-4-yl)methyl]butanamide](/img/structure/B6507273.png)

![{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B6507285.png)

![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxybenzoate](/img/structure/B6507290.png)

![[methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507293.png)

![{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate](/img/structure/B6507310.png)

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)

![N-(2,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507323.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507331.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507336.png)